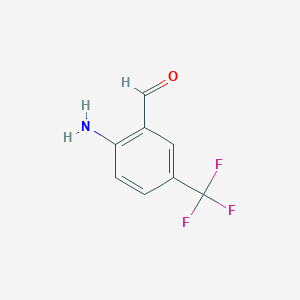

2-Amino-5-(trifluoromethyl)benzaldehyde

描述

Significance of Aryl Aldehyde Scaffolds in Synthetic Chemistry

Aryl aldehydes are a cornerstone of synthetic chemistry, serving as exceptionally versatile intermediates for a vast array of chemical transformations. rsc.org The aldehyde functional group is a prominent electrophilic site, making it a key substrate for carbon-carbon bond-forming reactions, such as aldol (B89426) condensations and Grignard reactions. nih.gov This reactivity is fundamental to the assembly of complex molecular skeletons from simpler precursors.

Furthermore, aryl aldehydes are crucial starting materials for the synthesis of numerous heterocyclic compounds, which are prevalent in natural products, pharmaceuticals, and materials science. rsc.org Their ability to react with various nucleophiles, including amines, thiols, and alcohols, facilitates the construction of diverse ring systems. In biocatalysis, aryl aldehydes are recognized as important intermediates, often generated through enzymatic pathways to build bioactive molecules. nih.govnih.gov The synthetic utility of these scaffolds is a central theme in the construction of functionally rich and structurally diverse molecules. nih.gov

Strategic Importance of the Trifluoromethyl Group in Molecular Design

The incorporation of a trifluoromethyl (-CF3) group is a widely employed and powerful strategy in modern drug design and medicinal chemistry. hovione.com This small functional group can profoundly and beneficially alter the properties of a parent molecule. nbinno.commdpi.com The strong electron-withdrawing nature of the three fluorine atoms significantly impacts the electronic environment of the aromatic ring, influencing the molecule's reactivity and interactions with biological targets. mdpi.com

From a physicochemical standpoint, the trifluoromethyl group is known to enhance several key drug-like properties. nbinno.com These enhancements often include:

Increased Lipophilicity : The -CF3 group increases the molecule's affinity for lipid environments, which can improve its ability to cross cell membranes. mdpi.com

Enhanced Metabolic Stability : It can block sites of metabolic oxidation, thereby increasing the drug's half-life in the body. mdpi.comresearchgate.net

Improved Binding Affinity : The -CF3 group can improve interactions with target proteins through favorable electrostatic and hydrophobic interactions, potentially leading to higher potency and selectivity. mdpi.comresearchgate.net

Modulation of pKa : It can alter the acidity or basicity of nearby functional groups, which affects ionization state and solubility at physiological pH. hovione.com

These combined effects make the strategic placement of a trifluoromethyl group a critical tool for medicinal chemists seeking to optimize lead compounds into viable drug candidates. mdpi.comnih.govbohrium.com

Key Physicochemical Effects of the Trifluoromethyl Group in Drug Design

| Property | Effect of -CF3 Substitution | Rationale |

|---|---|---|

| Lipophilicity | Increases (Hansch π value of +0.88) | Enhances membrane permeability and hydrophobic interactions. mdpi.com |

| Metabolic Stability | Increases | Blocks sites susceptible to metabolic attack (e.g., oxidation). nbinno.commdpi.com |

| Binding Affinity | Often Improves | Can enhance electrostatic and hydrophobic interactions with biological targets. mdpi.com |

| Acidity/Basicity (pKa) | Modulates | Strong electron-withdrawing nature influences ionization of nearby groups. hovione.com |

| Bioavailability | Potentially Improves | A combination of increased lipophilicity and metabolic stability can lead to better absorption and longer duration of action. |

Overview of Amino-Benzaldehyde Derivatives as Versatile Building Blocks

Amino-benzaldehyde derivatives are a class of organic compounds characterized by the presence of both an amino (-NH2) and an aldehyde (-CHO) group attached to a benzene (B151609) ring. ontosight.ai This dual functionality makes them exceptionally useful as building blocks in organic synthesis. ontosight.aiiris-biotech.de The amino group can act as a nucleophile or be transformed into other functional groups, while the aldehyde group provides a site for electrophilic attack and chain extension. ontosight.ai

This versatility is widely exploited in the synthesis of a multitude of complex organic molecules. ontosight.ai For instance, they are key precursors in condensation reactions to form Schiff bases, which are intermediates for the synthesis of various heterocyclic compounds like quinolines and benzodiazepines. In the pharmaceutical industry, these derivatives are integral to the synthesis of numerous drugs, including antibiotics and anti-inflammatory agents. ontosight.ai Their importance is underscored by their role as foundational components for creating structurally diverse and biologically active compounds. ontosight.ai

Properties of 2-Amino-5-(trifluoromethyl)benzaldehyde

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1288999-05-2 | cymitquimica.comsigmaaldrich.com |

| Molecular Formula | C8H6F3NO | sigmaaldrich.com |

| Molecular Weight | 189.14 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Appearance | White to yellow powder or crystals | sigmaaldrich.com |

| Purity | ~95-97% | sigmaaldrich.comsigmaaldrich.com |

| InChI Key | MBAZNCYHVGXQLH-UHFFFAOYSA-N | cymitquimica.comsigmaaldrich.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-amino-5-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO/c9-8(10,11)6-1-2-7(12)5(3-6)4-13/h1-4H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBAZNCYHVGXQLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Amino 5 Trifluoromethyl Benzaldehyde

Direct Synthesis Approaches for 2-Amino-5-(trifluoromethyl)benzaldehyde

The synthesis of this compound can be achieved through several strategic pathways, including multistep sequences from basic starting materials, functional group manipulations of advanced intermediates, and modern catalytic methods.

Multistep Synthetic Routes from Readily Available Precursors

A common strategy for constructing polysubstituted benzene (B151609) rings is to introduce substituents sequentially onto a simpler, commercially available precursor. One plausible multistep route begins with 4-chlorobenzotrifluoride, leveraging well-established aromatic substitution reactions. The industrial preparation of related compounds like 2-amino-5-chlorobenzotrifluoride often involves such multi-step organic syntheses under controlled conditions. guidechem.comgoogle.com

A hypothetical, yet chemically sound, pathway is outlined below:

| Step | Transformation | Reactants/Reagents | Intermediate/Product | Rationale |

| 1 | Nitration | HNO₃, H₂SO₄ | 4-Chloro-1-nitro-2-(trifluoromethyl)benzene | The trifluoromethyl group is a meta-director, and the chloro group is an ortho, para-director. Nitration is directed to the position ortho to the chlorine and meta to the trifluoromethyl group. |

| 2 | Nucleophilic Aromatic Substitution (Amination) | NH₃ (or equivalent) | 2-Nitro-5-(trifluoromethyl)aniline | The nitro group activates the ring for nucleophilic substitution, allowing for the displacement of the chloro group by an amino group. |

| 3 | Diazotization & Formylation | NaNO₂, HCl; then HCHO/CuSO₄ | 2-Nitro-5-(trifluoromethyl)benzaldehyde (B1321621) | The amino group is converted to a diazonium salt, which can then be replaced by a formyl group through reactions like the Gattermann or a related formylation reaction. prepchem.com |

| 4 | Reduction | Fe/HCl or H₂, Pd/C | This compound | The nitro group is selectively reduced to an amino group to yield the final product. nih.gov |

This route highlights a logical progression of standard synthetic operations to build the target molecule from a simple, halogenated trifluoromethyl precursor.

Functional Group Interconversions Leading to the Target Compound

Functional group interconversion (FGI) provides a more direct path to the target compound from a precursor that already contains the core carbon skeleton and substituent pattern. Two primary FGI strategies are particularly relevant for the synthesis of this compound.

The most direct FGI approach is the reduction of the corresponding nitro compound, 2-nitro-5-(trifluoromethyl)benzaldehyde (CAS 1176723-57-1). appchemical.combldpharm.com The selective reduction of an aromatic nitro group to an amine is a high-yielding and well-documented transformation in organic chemistry.

| Method | Reducing Agent | Conditions | Advantage |

| Catalytic Hydrogenation | H₂, Pd/C (Palladium on Carbon) | Methanol or Ethanol solvent, room temperature and pressure | Clean reaction with water as the only byproduct. |

| Metal-Acid Reduction | Fe, Sn, or Zn in acidic medium (e.g., HCl) | Aqueous/alcoholic solution, often heated | Cost-effective and tolerant of various functional groups. nih.gov |

| Transfer Hydrogenation | Hydrazine (B178648), Ammonium formate | Pd/C catalyst | Avoids the need for pressurized hydrogen gas. |

Another viable FGI route involves the oxidation of 2-amino-5-(trifluoromethyl)benzyl alcohol (CAS 220107-65-3). ichemical.com The oxidation of a primary benzyl (B1604629) alcohol to an aldehyde is a fundamental transformation that can be achieved with a variety of reagents, with chemoselectivity being key to avoid over-oxidation to a carboxylic acid or reaction with the amino group.

| Oxidizing Agent | Conditions | Selectivity |

| Manganese Dioxide (MnO₂) | Dichloromethane or Chloroform, room temperature | Highly selective for benzylic and allylic alcohols. chemicalbook.com |

| Pyridinium Chlorochromate (PCC) | Dichloromethane, room temperature | Mild oxidant that typically stops at the aldehyde stage. |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Cryogenic temperatures (-78 °C) |

Palladium-Catalyzed Amination and Formylation Strategies

Modern synthetic chemistry increasingly relies on palladium-catalyzed cross-coupling reactions to form C-N and C-C bonds with high efficiency and functional group tolerance. mit.eduresearchgate.net While a direct one-step synthesis of the target molecule using these methods is not prominently documented, they represent advanced strategies for constructing key bonds.

A potential approach would be the palladium-catalyzed amination (Buchwald-Hartwig amination) of a suitable precursor like 2-bromo-5-(trifluoromethyl)benzaldehyde. This reaction couples an aryl halide with an amine source. Subsequently, palladium-catalyzed formylation methods could be envisioned to introduce the aldehyde group onto a 4-(trifluoromethyl)aniline (B29031) derivative. Such reactions often use carbon monoxide (CO) as the formyl source in a process known as carbonylation. nih.gov These methods offer the advantage of building the molecule under relatively mild conditions and are compatible with a wide array of functional groups. researchgate.net

Mechanistic Investigations of Reactions Involving this compound

The dual electronic nature of the substituents in this compound—the electron-donating amine and the electron-withdrawing trifluoromethyl group—creates a unique substrate for studying classical carbonyl reactions like Aldol (B89426) and Knoevenagel condensations.

Elucidation of Aldol Condensation Mechanisms with Active Methylene (B1212753) Compounds

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction between an enolate (from an active methylene compound like a ketone) and a carbonyl compound. wikipedia.org The mechanism proceeds via three general steps: enolate formation, nucleophilic attack, and dehydration. oregonstate.edu

For this compound, the reaction rate and mechanism are influenced by its unique electronic profile.

Electrophilicity of the Carbonyl Carbon : The strongly electron-withdrawing -CF₃ group increases the partial positive charge on the aldehyde's carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack by an enolate. acs.org

Role of the Amino Group : The electron-donating -NH₂ group, by contrast, can decrease the electrophilicity of the carbonyl carbon through resonance. However, it can also act as an internal base catalyst, facilitating the deprotonation of the active methylene compound to form the nucleophilic enolate.

Step 1: Enolate Formation : A base removes an acidic α-hydrogen from an active methylene compound (e.g., acetone) to form a resonance-stabilized enolate ion.

Step 2: Nucleophilic Attack : The enolate attacks the electrophilic carbonyl carbon of this compound, forming a tetrahedral alkoxide intermediate.

Step 3: Protonation : The alkoxide is protonated by the solvent (e.g., water or alcohol) to yield a β-hydroxy aldehyde or ketone, the initial "aldol" addition product. srmist.edu.in

Step 4: Dehydration : Under heating or stronger basic/acidic conditions, a molecule of water is eliminated to form a conjugated α,β-unsaturated carbonyl compound. This step is often thermodynamically driven by the formation of the stable conjugated system. escholarship.org

Studies on substituted benzaldehydes show that electron-withdrawing groups generally accelerate the rate of Aldol condensation by making the aldehyde more reactive toward nucleophilic attack. acs.org

Exploration of Knoevenagel Condensation Pathways and Stereochemical Control

The Knoevenagel condensation is a variation of the Aldol reaction where the active methylene compound is flanked by two strong electron-withdrawing groups (e.g., malononitrile (B47326), diethyl malonate). researchgate.net This makes the methylene protons significantly more acidic, allowing the reaction to proceed with weaker bases like amines. nih.govquora.com

The mechanism for the Knoevenagel condensation of this compound with malononitrile, often catalyzed by a mild base, can be detailed as follows:

Step 1: Carbanion Formation : The base (which could even be the amino group of the benzaldehyde (B42025) itself) deprotonates the highly acidic malononitrile to form a stable carbanion (enolate). researchgate.net

Step 2: Nucleophilic Addition : The malononitrile carbanion attacks the electrophilic carbonyl carbon of the benzaldehyde. The high electrophilicity conferred by the -CF₃ group facilitates this step.

Step 3: Proton Transfer : The resulting alkoxide intermediate is protonated to form a β-hydroxy intermediate.

Step 4: Dehydration : This intermediate readily undergoes dehydration (elimination of water). The acidity of the remaining C-H bond on the central carbon and the stability of the resulting conjugated system drive this step, which often occurs spontaneously without heating. nih.gov

Stereochemical Control: The final product of the Knoevenagel condensation is an alkene, which can exist as E or Z isomers. In the case of condensations with benzaldehydes, the reaction typically shows high stereoselectivity, yielding predominantly the E-isomer. nih.gov This preference is attributed to steric hindrance in the transition state leading to elimination. The bulky aromatic ring and the substituted methylene group preferentially adopt an anti-periplanar arrangement to minimize steric repulsion, leading to the formation of the thermodynamically more stable E-alkene.

Analysis of Iminium Ion Formation and Subsequent Cyclization Mechanisms

The unique structure of this compound, featuring both an aldehyde and an amino group in an ortho relationship, makes it a prime substrate for intramolecular reactions proceeding through iminium ion intermediates. The initial step involves the condensation of the amino group with a reactive carbonyl species, or the reaction of the aldehyde with an external amine, to form an iminium ion. This electrophilic iminium species is a key intermediate that facilitates subsequent cyclization reactions.

In the context of intramolecular cyclization, the aldehyde and amine can react, particularly under acidic conditions, to form a cyclic iminium ion. However, it is more common for this compound to react with other molecules containing active methylene groups in reactions like the Friedländer annulation. In a typical Friedländer synthesis, the aminobenzaldehyde reacts with a ketone possessing an α-methylene group. The reaction proceeds through an initial aldol condensation followed by cyclization and dehydration, or via the formation of an imine/iminium ion which then undergoes intramolecular cyclization and aromatization to yield a substituted quinoline (B57606). The electron-withdrawing trifluoromethyl group at the 5-position influences the reactivity of the aromatic ring and the basicity of the amino group, thereby affecting the kinetics of iminium ion formation and the subsequent cyclization steps. Quantum chemical calculations on similar systems have been used to elucidate the reaction pathways, confirming that cyclization can proceed under superelectrophilic conditions through various cationic intermediates. researchgate.net

Mechanistic studies on related compounds show that intramolecular hydrogen bonding can play a crucial role in stabilizing cyclic imine intermediates over linear ones, thereby promoting cyclization. researchgate.net The formation of an iminium ion as part of a catalytic cycle, for instance with a rhodium catalyst, can also precede C-H activation and cyclization steps to form complex heterocyclic structures. nih.gov

Table 1: Key Aspects of Iminium Ion-Mediated Cyclizations

| Feature | Description | Relevance to this compound |

|---|---|---|

| Intermediate | Iminium Ion (R₂C=NR₂⁺) | Formed from the aldehyde group, enabling electrophilic attack. |

| Common Reaction | Friedländer Annulation | Reacts with α-methylene ketones to form trifluoromethyl-substituted quinolines. |

| Electronic Effects | -CF₃ group | Influences the electrophilicity of the intermediates and reaction rates. |

| Mechanistic Insight | Cationic Intermediates | Cyclization can proceed through mono- or dicationic species under strongly acidic conditions. researchgate.net |

Detailed Studies of Nucleophilic Addition Reactions and Subsequent Transformations

A wide range of nucleophiles can add to the carbonyl group, leading to the formation of a tetrahedral alkoxide intermediate, which is typically protonated upon workup to yield an alcohol. libretexts.org

Examples of Nucleophilic Addition Reactions:

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) add to the aldehyde to form secondary alcohols. For example, reaction with methylmagnesium bromide would yield 1-(2-amino-5-(trifluoromethyl)phenyl)ethanol.

Enolates: Aldol addition with ketones or esters under basic conditions can form β-hydroxy carbonyl compounds.

Cyanide: Addition of a cyanide ion (e.g., from HCN or NaCN) forms a cyanohydrin, a versatile intermediate for the synthesis of α-hydroxy acids and α-amino alcohols.

Trifluoromethylation: The nucleophilic addition of a trifluoromethyl group, often using the Ruppert-Prakash reagent ((trifluoromethyl)trimethylsilane, TMS-CF₃), is a key method for synthesizing molecules with an α-trifluoromethyl alcohol motif. nih.govsemanticscholar.org This reaction is typically catalyzed by a fluoride (B91410) source. nih.gov

Competition experiments with similar compounds have shown that trifluoromethyl ketones are highly reactive electrophiles, sometimes even more so than aldehydes, due to the strong electron-withdrawing nature of the CF₃ group. nih.gov The resulting secondary alcohols from these addition reactions are valuable intermediates that can undergo subsequent transformations, such as oxidation to ketones, dehydration to alkenes, or substitution reactions.

Table 2: Nucleophilic Addition Reactions and Products

| Nucleophile | Reagent Example | Intermediate | Final Product (after workup) |

|---|---|---|---|

| Alkyl Group | CH₃MgBr | Alkoxide | Secondary Alcohol |

| Enolate | Lithium diisopropylamide (LDA) + Acetone | Alkoxide | β-Hydroxy Ketone |

| Cyanide | NaCN, H⁺ | Alkoxide | Cyanohydrin |

Investigation of Anionically Activated Trifluoromethyl Group Transformations

While the trifluoromethyl group is generally considered chemically stable, it can undergo transformations when positioned on an aromatic ring that is "anionically activated." researchgate.net This activation typically occurs when the aromatic system can stabilize a negative charge, which is facilitated by the presence of other functional groups or by reaction with strong nucleophiles under specific conditions.

Research has demonstrated that the trifluoromethyl group can serve as a precursor to heterocycles under mild aqueous conditions. researchgate.net In a notable transformation, an anionically activated aromatic trifluoromethyl group can react with dinucleophiles, such as 2-aminobenzenethiol, in a one-pot reaction under mild aqueous conditions (e.g., 1 M sodium hydroxide) to yield C-C linked aryl-heterocycles like 2-arylbenzothiazoles. researchgate.net The mechanism involves the nucleophilic attack on the trifluoromethyl carbon, followed by the sequential displacement of fluoride ions and subsequent cyclization.

This synthetic strategy offers a convenient, one-step method for synthesizing complex heterocyclic systems and exhibits high functional group tolerability. researchgate.net The ability to transform a supposedly inert CF₃ group into a reactive site for C-C bond formation significantly expands the synthetic utility of trifluoromethylated aromatic compounds like this compound. The amino group present in the molecule can itself act as an internal nucleophile or influence the activation of the CF₃ group.

Catalytic Strategies in Derivatization of this compound

Lewis Acid Catalysis in Multicomponent Reactions

This compound is an ideal substrate for multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single synthetic operation. Lewis acid catalysis is a powerful strategy to promote these reactions by activating the aldehyde group. A Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. rsc.orgresearchgate.net

This activation is central to various named MCRs that can be used to synthesize diverse heterocyclic scaffolds:

Pfitzinger Reaction: A Lewis acid can catalyze the condensation of this compound with isatin (B1672199) and an active methylene compound to generate substituted quinoline-4-carboxylic acids.

Combes Quinoline Synthesis: Reaction with β-diketones under Lewis acid catalysis can yield trifluoromethyl-substituted quinolines.

Benzodiazepine Synthesis: Condensation with 1,2-diamines can be catalyzed by Lewis acids to form substituted benzodiazepines.

Various Lewis acids, such as ZnCl₂, FeCl₃, InCl₃, and TMSOTf, have been employed to promote such cyclizations and tandem reactions. researchgate.net The use of magnetically recoverable Lewis acid catalysts has also been developed to facilitate product purification and catalyst recycling, aligning with the principles of green chemistry. rsc.org

Table 3: Potential Lewis Acid-Catalyzed MCRs

| Reaction Name | Reactants with this compound | Product Scaffold | Lewis Acid Example |

|---|---|---|---|

| Pfitzinger-type | Isatin, Active Methylene Compound | Quinolines | ZnCl₂ |

| Combes-type | β-Diketone | Quinolines | FeCl₃ |

| Imidazole Synthesis | Benzil, Ammonium Acetate | Imidazoles | LADES@MNP rsc.org |

Organocatalysis and Enantioselective Transformations

Organocatalysis offers a metal-free approach to catalyze chemical transformations, often with high levels of stereocontrol. For this compound, organocatalysis primarily leverages the reactivity of the aldehyde group. Chiral secondary amines, such as proline and its derivatives, are particularly effective organocatalysts. acs.org

The catalytic cycle typically begins with the condensation of the chiral amine catalyst with the aldehyde to form a nucleophilic enamine or an electrophilic iminium ion intermediate.

Enamine Catalysis: The enamine intermediate can react with various electrophiles in enantioselective α-functionalization reactions.

Iminium Catalysis: The formation of a chiral iminium ion lowers the LUMO of the α,β-unsaturated system (if formed), activating it for nucleophilic attack in reactions like Michael additions or Diels-Alder cycloadditions.

A significant application of organocatalysis in this area is the enantioselective α-trifluoromethylation of aldehydes, which combines photoredox and enamine catalysis to achieve high efficiency and enantioselectivity. organic-chemistry.orgnih.gov While this reaction constructs a similar motif rather than using the title compound as a substrate, the principles are transferable. The aldehyde in this compound can be activated by a chiral organocatalyst to react with nucleophiles, allowing for the construction of new stereocenters. For example, a chiral imidazolidinone catalyst could be used to direct the enantioselective addition of a nucleophile to the aldehyde, yielding a chiral secondary alcohol. nih.gov

Transition Metal-Catalyzed Coupling Reactions for Functionalization

Transition metal catalysis provides a powerful toolkit for the functionalization of aromatic rings through the formation of new carbon-carbon and carbon-heteroatom bonds. mit.edu In this compound, the amino group can function as a directing group, enabling regioselective C-H activation and functionalization. rsc.org

Directed C-H Functionalization: Catalysts based on palladium (Pd), rhodium (Rh), or ruthenium (Ru) can coordinate to the nitrogen atom of the amino group. This chelation assistance positions the metal catalyst in proximity to the ortho C-H bond (at the C-3 position), facilitating its cleavage and subsequent functionalization. researchgate.net This strategy allows for the direct installation of various groups, including alkyl, aryl, or heteroatom substituents, at a position that might be difficult to access through classical electrophilic aromatic substitution. For instance, a Rh(III)-catalyzed C-H activation could be used to couple the C-3 position with alkynes or alkenes. nih.gov

Cross-Coupling Reactions: Although the parent molecule lacks a halide, it could be readily halogenated to participate in classic cross-coupling reactions. For example, if a bromine or iodine atom were introduced at the C-3 or C-6 position, it could undergo reactions such as:

Suzuki Coupling: Reaction with boronic acids (catalyzed by Pd) to form biaryl compounds.

Heck Coupling: Reaction with alkenes (catalyzed by Pd) to form substituted styrenes.

Buchwald-Hartwig Amination: Reaction with amines (catalyzed by Pd or Cu) to introduce a second amino group.

These transition metal-catalyzed methods offer high efficiency and functional group tolerance, making them indispensable for the advanced derivatization of the this compound scaffold.

Reactivity Profiling and Electrophilic/Nucleophilic Characteristics

The chemical behavior of this compound is dictated by the interplay of three distinct functional groups attached to the benzene ring: the aldehyde (-CHO), the amino (-NH2), and the trifluoromethyl (-CF3) groups. The amino group, positioned ortho to the aldehyde, is a potent electron-donating group (+M, -I), while the trifluoromethyl group, located para to the amino group, is a powerful electron-withdrawing group (-I, -M). The aldehyde group itself is also electron-withdrawing (-M, -I). This unique electronic arrangement profoundly influences the molecule's reactivity, particularly the characteristics of the aldehyde group and the patterns of substitution on the aromatic ring.

The reactivity of the aldehyde group in this compound towards nucleophilic attack is a product of competing electronic effects. Aldehyde reactivity is largely governed by the electrophilicity of the carbonyl carbon; electron-withdrawing substituents enhance this electrophilicity, making the aldehyde more reactive, while electron-donating substituents have the opposite effect. libretexts.org

The trifluoromethyl group at the C5 position is a strong deactivator of the aromatic ring through its potent electron-withdrawing inductive effect. masterorganicchemistry.commdpi.com This effect increases the partial positive charge on the carbonyl carbon of the aldehyde, thereby increasing its susceptibility to nucleophilic addition. nih.gov In contrast, the amino group at the C2 position is a strong activating group that donates electron density to the ring via a resonance effect (+M). libretexts.org This donation reduces the electrophilicity of the carbonyl carbon, thus decreasing its reactivity towards nucleophiles.

| Compound | Substituents | Expected Relative Reactivity of Aldehyde Group (towards Nucleophiles) | Rationale |

|---|---|---|---|

| 4-Nitrobenzaldehyde | -NO2 (para) | High | Strongly electron-withdrawing group (-M, -I) significantly increases the electrophilicity of the carbonyl carbon. nih.gov |

| 4-(Trifluoromethyl)benzaldehyde | -CF3 (para) | High | Strongly electron-withdrawing group (-I, -M) increases carbonyl electrophilicity. mdpi.com |

| Benzaldehyde | None | Moderate | Baseline for comparison. |

| 4-Aminobenzaldehyde | -NH2 (para) | Low | Strongly electron-donating group (+M) reduces carbonyl electrophilicity. |

| 2-Aminobenzaldehyde | -NH2 (ortho) | Low | Strong electron-donating effect (+M) reduces electrophilicity; potential for intramolecular H-bonding may slightly counteract this. nih.govwikipedia.org |

| This compound | -NH2 (ortho), -CF3 (meta to CHO) | Moderate-Low | The deactivating effect from the electron-donating -NH2 group likely outweighs the activating effect from the electron-withdrawing -CF3 group. |

Electrophilic aromatic substitution (EAS) on the this compound ring is governed by the directing effects of the three existing substituents. The outcome of such a reaction depends on which group's influence predominates. wikipedia.orgchemistrytalk.org

Amino Group (-NH2): As a powerful activating group, the amino group is a strong ortho, para-director. masterorganicchemistry.com It strongly favors substitution at the positions ortho and para relative to itself. In this molecule, the positions ortho to the amino group are C3 and C1 (already substituted), and the para position is C4.

Trifluoromethyl Group (-CF3): This is a strongly deactivating group and a meta-director due to its powerful electron-withdrawing nature. masterorganicchemistry.comlibretexts.org It directs incoming electrophiles to the positions meta to itself, which are C3 and C1 (already substituted).

Aldehyde Group (-CHO): The aldehyde is also a deactivating group and a meta-director. masterorganicchemistry.comlibretexts.org It directs incoming electrophiles to positions C3 and C5 (already substituted).

When a strongly activating group and one or more deactivating groups are present on a benzene ring, the directing effect of the activating group typically controls the position of substitution. chemistrysteps.comyoutube.com Therefore, the potent ortho, para-directing ability of the amino group is expected to be the dominant influence.

The available positions for substitution are C3, C4, and C6.

Position C3: This position is ortho to the -NH2 group but also meta to the -CF3 and -CHO groups. While activated by the amino group, it is sterically hindered by the adjacent aldehyde and amino groups.

Position C4: This position is para to the -NH2 group, making it a highly favored site for substitution. It is, however, ortho to the deactivating -CF3 group.

Position C6: This position is ortho to the -NH2 group, another favored site. However, it is also ortho to the deactivating -CHO group, which introduces steric hindrance.

Considering these factors, electrophilic attack is most likely to occur at the C4 position, which is para to the strongly activating amino group. The C6 position is a secondary possibility, with the C3 position being the least likely due to significant steric hindrance. This is supported by evidence from related reactions; for instance, the halogenation of o-aminobenzotrifluoride with a hydrohalide acid and an oxidant leads to substitution at the position para to the amino group. google.com

| Position on Ring | Effect of -NH2 (at C2) | Effect of -CHO (at C1) | Effect of -CF3 (at C5) | Overall Likelihood of Electrophilic Substitution |

|---|---|---|---|---|

| C3 | Activating (ortho) | Deactivating (meta) | Deactivating (meta) | Low (Sterically hindered) |

| C4 | Activating (para) | - | Deactivating (ortho) | High (Dominant activation) |

| C6 | Activating (ortho) | Deactivating (ortho) | - | Moderate (Steric hindrance from CHO) |

Applications in Complex Molecule Synthesis and Heterocyclic Chemistry

Construction of Diverse Nitrogen-Containing Heterocyclic Systems

The dual functionality of 2-amino-5-(trifluoromethyl)benzaldehyde serves as a linchpin for the construction of numerous nitrogen-containing heterocycles. The amine and aldehyde groups can react in a concerted or sequential manner with various substrates to form fused and non-fused ring systems, often with high efficiency and regioselectivity.

The Friedländer annulation is a classic and straightforward method for synthesizing quinoline (B57606) derivatives. nih.govjk-sci.com This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality. organic-chemistry.org this compound is an ideal substrate for this reaction, leading to the formation of quinolines with a trifluoromethyl group at the 7-position. nih.gov

The reaction is typically catalyzed by either acids or bases. jk-sci.com The mechanism can proceed through two primary pathways: an initial aldol (B89426) condensation between the reactants, followed by cyclization and dehydration, or the formation of a Schiff base intermediate which then undergoes an intramolecular aldol-type reaction. wikipedia.org The choice of catalyst and reaction conditions can influence the reaction rate and yield. nih.gov Various ketones can be employed, leading to a diverse range of substituted 7-(trifluoromethyl)quinolines.

| α-Methylene Ketone | Catalyst/Conditions | Resulting Quinoline Derivative |

|---|---|---|

| Acetone | Base (e.g., NaOH), Reflux | 2-Methyl-7-(trifluoromethyl)quinoline |

| Ethyl acetoacetate | Acid (e.g., p-TsOH), Heat | Ethyl 2-methyl-7-(trifluoromethyl)quinoline-3-carboxylate |

| Cyclohexanone | Iodine, Solvent-free | 1,2,3,4-Tetrahydro-9-(trifluoromethyl)acridine |

| Acetylacetone | Neodymium(III) nitrate (B79036) hexahydrate | 3-Acetyl-2-methyl-7-(trifluoromethyl)quinoline |

The synthesis of pyrimidine (B1678525) and pyrimidinone rings often involves the condensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with a molecule containing an N-C-N fragment, such as urea (B33335) or guanidine. While this compound does not directly provide the full N-C-N backbone, its derivatives are instrumental in constructing fused pyrimidine systems, such as quinazolines, or in multi-step syntheses of substituted pyrimidines.

For instance, the amino group can be acylated and the aldehyde group can be transformed into another reactive site, enabling cyclization with a suitable partner. Research has shown the synthesis of novel trifluoromethyl pyrimidine derivatives bearing an amide moiety through multi-step reactions. nih.gov These synthetic strategies leverage the reactivity of the trifluoromethyl group to produce compounds with potential biological activities. nih.govnih.gov The synthesis of thiazolo[4,5-d]pyrimidine (B1250722) derivatives, which are structurally related, also highlights the utility of precursors containing the trifluoromethyl group for building complex heterocyclic systems. mdpi.com

| Starting Material Derivative | Reaction Partner | Resulting Heterocycle Type |

|---|---|---|

| N-Acyl-2-amino-5-(trifluoromethyl)benzaldehyde | Ammonia/Ammonium salts | Quinazoline (B50416) |

| 2-Amino-5-(trifluoromethyl)benzoic acid | Formamide | 7-(Trifluoromethyl)quinazolin-4(3H)-one |

| 4-Amino-5-carboxamido-thiazole derivatives | Trifluoroacetic anhydride | Thiazolo[4,5-d]pyrimidin-7(6H)-one |

Pyrazoline and pyrazole (B372694) derivatives are typically synthesized through the cyclocondensation reaction of a hydrazine (B178648) derivative with a 1,3-dielectrophilic compound. A common strategy involves first converting this compound into an α,β-unsaturated aldehyde or ketone (a chalcone (B49325) derivative). This is achieved via an aldol condensation with another ketone or aldehyde. The resulting chalcone then serves as the 1,3-dielectrophile for reaction with hydrazine.

The reaction with hydrazine hydrate, phenylhydrazine, or other substituted hydrazines proceeds via a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration to yield the corresponding pyrazoline. Subsequent oxidation can lead to the aromatic pyrazole ring. This approach allows for the incorporation of the 2-amino-5-(trifluoromethyl)phenyl moiety into the pyrazoline or pyrazole scaffold. sci-hub.se Solvent choice can be critical in some cycloaddition reactions, controlling whether a [2+1] or [3+2] cycloaddition occurs, leading to different heterocyclic products like cyclopropanes or pyrazolines.

The construction of thiadiazole and triazole rings requires specific functionalities that can be introduced starting from this compound.

Thiadiazoles: For the synthesis of 1,3,4-thiadiazoles, the aldehyde group can be reacted with thiosemicarbazide (B42300) to form a thiosemicarbazone. This intermediate can then undergo oxidative cyclization using reagents like ferric chloride to yield the 2-amino-1,3,4-thiadiazole (B1665364) ring substituted with the 2-amino-5-(trifluoromethyl)phenyl group. The synthesis of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (B83265) itself involves the reaction of thiosemicarbazide with trifluoroacetic acid. nih.gov

Triazoles: The Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry," is a powerful method for synthesizing 1,2,3-triazoles. nih.gov To utilize this compound in this context, it must first be converted into either an alkyne or an azide (B81097). For example, the aldehyde could be reduced to an alcohol, converted to a halide, and then to an azide. This azide derivative can then be reacted with a terminal alkyne in the presence of a copper(I) catalyst to afford the corresponding 1,4-disubstituted 1,2,3-triazole. nih.govbeilstein-journals.orgnih.gov This method provides a highly efficient and modular approach to novel triazole scaffolds. beilstein-journals.orgnih.gov

Annulation reactions refer to the formation of a new ring onto an existing one. rsc.org this compound is an excellent substrate for annulation strategies to build polycyclic heterocyclic systems, where the benzene (B151609) ring serves as the foundation. The Friedländer synthesis of quinolines is a prime example of such a reaction. bohrium.com

Beyond simple quinolines, other fused systems can be accessed. For example, reaction with substrates containing both an active methylene (B1212753) group and another nucleophilic site can lead to more complex fused heterocycles. Strategies involving metal-catalyzed transformations or dipolar cycloadditions with derivatives of the starting benzaldehyde (B42025) have been developed to access a variety of polyring-fused N-heterocycles. bohrium.com These reactions are crucial for creating novel molecular architectures for applications in materials science and drug discovery. rsc.org

Utility in Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. caltech.edu These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. The presence of both an amine and an aldehyde group makes this compound a highly suitable component for various MCRs.

For example, it can participate in Ugi-type reactions. In a classic Ugi four-component reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form an α-acylamino carboxamide. Here, this compound could potentially act as both the aldehyde and the amine component in an intramolecular fashion after initial reaction with the other components, or it could serve as the primary aldehyde component. Its structure is also amenable to variations like the Biginelli reaction for the synthesis of dihydropyrimidinones, or Povarov reactions for tetrahydroquinolines, by reacting with an aniline (B41778) and an alkene. The development of MCRs involving this building block provides a powerful tool for creating diverse libraries of complex molecules for biological screening. nih.gov

Development of Efficient One-Pot Synthesis Protocols

One-pot synthesis protocols are highly valued for their efficiency, reduced waste, and simplified procedures. sioc-journal.cnresearchgate.net this compound is an exemplary substrate for such reactions, particularly in the synthesis of quinoline derivatives. The Friedländer annulation, a classic one-pot reaction, involves the condensation of a 2-aminoaryl aldehyde with a compound containing an α-methylene group adjacent to a carbonyl. mdpi.com

In this context, this compound reacts with various ketones or β-ketoesters under acidic or basic catalysis to directly yield 6-(trifluoromethyl)quinoline (B1354612) derivatives. This reaction proceeds through an initial aldol-type condensation or Schiff base formation, followed by an intramolecular cyclization and dehydration to form the fused pyridine (B92270) ring of the quinoline system. The versatility of this protocol allows for the introduction of diverse substituents onto the newly formed ring, depending on the choice of the carbonyl component.

| Carbonyl Reactant | Resulting 6-(trifluoromethyl)quinoline Product |

| Acetone | 2-Methyl-6-(trifluoromethyl)quinoline |

| Cyclohexanone | 1,2,3,4-Tetrahydro-9-(trifluoromethyl)acridine |

| Ethyl acetoacetate | Ethyl 2-methyl-6-(trifluoromethyl)quinoline-3-carboxylate |

| Acetophenone | 2-Phenyl-6-(trifluoromethyl)quinoline |

This table illustrates the products of the Friedländer synthesis, a one-pot protocol utilizing this compound with various carbonyl compounds.

Scope and Limitations of Pseudo-Multicomponent Reactions

Pseudo-multicomponent reactions (pseudo-MCRs) are a subclass of one-pot reactions where one of the reactants is involved in two or more separate reaction steps, meaning it is used in a stoichiometry greater than one. researchgate.netrsc.org These reactions are distinct from classical MCRs where each reactant participates only once. researchgate.netrsc.org

The scope for utilizing this compound in pseudo-MCRs is primarily dictated by the reactivity of the other components in the reaction mixture. The inherent bifunctionality of the molecule strongly favors participation in classical MCR pathways. For instance, in a reaction with an active methylene compound, the formation of a stable quinoline ring via the Friedländer synthesis is often the dominant pathway.

The primary limitation to its involvement in pseudo-MCRs is this propensity for rapid cyclization via classical MCR pathways. To engage this compound in a pseudo-MCR, the reaction conditions and other substrates must be carefully designed to facilitate a sequence where another reactant (e.g., an isocyanide or a second equivalent of a methylene compound) reacts multiple times before the final cyclization occurs. Such sequences are often kinetically less favorable than the direct annulation, thus limiting the practical application of this specific building block in known pseudo-MCRs. The development of novel pseudo-MCRs involving this substrate would require catalysts or reaction conditions that can modulate the reactivity of the amino and aldehyde groups to favor alternative pathways.

Role as a Precursor for Advanced Fluorinated Organic Scaffolds

The trifluoromethyl group is a key pharmacophore that can enhance metabolic stability, lipophilicity, and binding affinity. As a result, this compound is a crucial starting material for creating advanced organic scaffolds containing this moiety.

Incorporation into Polycyclic and Spirocyclic Systems

The synthesis of polycyclic systems is a direct application of this compound. As detailed previously, the Friedländer synthesis directly constructs the quinoline scaffold, which is a fused bicyclic (and therefore polycyclic) aromatic system. This reaction efficiently incorporates the trifluoromethyl-substituted benzene ring into a larger, heteroaromatic structure.

Furthermore, this compound is a viable precursor for the synthesis of more complex spirocyclic systems. Spirocycles, which contain two rings connected by a single common atom, are of significant interest in drug design. beilstein-journals.orgnih.gov A plausible synthetic strategy involves a multicomponent reaction between this compound, a cyclic compound with active methylene groups (such as indane-1,3-dione or barbituric acid), and another component like malononitrile (B47326). Such a reaction could proceed through a series of condensations and cyclizations to generate a spirocyclic core where the original aldehyde carbon becomes the spiro atom. This approach leverages the compound's reactivity to build architecturally complex, three-dimensional fluorinated scaffolds.

Generation of Chiral Fluorinated Building Blocks

The generation of enantiomerically pure fluorinated compounds is of paramount importance in the development of modern pharmaceuticals. This compound serves as a valuable prochiral precursor for creating chiral fluorinated building blocks. A well-established method in asymmetric synthesis involves the reaction of an aldehyde with a chiral amine or a chiral auxiliary to form diastereomeric intermediates, which can then be separated. yale.edunih.gov

Specifically, the aldehyde functional group of this compound can be condensed with a chiral primary amine (e.g., (R)- or (S)-α-methylbenzylamine) or a chiral sulfinamide to form a chiral Schiff base (imine). yale.edu The resulting product is a mixture of diastereomers that can often be separated by chromatography or crystallization. Subsequent chemical transformation of the separated diastereomer, such as the reduction of the imine double bond, followed by the removal of the chiral auxiliary, yields an enantiomerically pure chiral secondary amine. This provides access to valuable chiral building blocks that incorporate the 2-amino-5-(trifluoromethyl)phenyl motif.

| Chiral Auxiliary | Intermediate | Final Chiral Product (after reduction & cleavage) |

| (R)-α-Methylbenzylamine | Diastereomeric Schiff Base | (R)-N-(2-amino-5-(trifluoromethyl)benzyl)-1-phenylethanamine |

| (S)-tert-Butanesulfinamide | Diastereomeric N-Sulfinyl Imine | Enantiopure 2-(aminomethyl)-4-(trifluoromethyl)aniline |

This table outlines a general strategy for generating chiral fluorinated building blocks starting from this compound.

Medicinal Chemistry and Biological Activity Investigations of 2 Amino 5 Trifluoromethyl Benzaldehyde Derivatives

Design and Synthesis of Bioactive Derivatives

The structural versatility of 2-Amino-5-(trifluoromethyl)benzaldehyde allows for a wide range of chemical modifications, enabling the design and synthesis of derivatives with tailored biological activities.

Exploration of Derivatives as Enzyme Inhibitors (e.g., COX-2, FLT3, CHK1)

The trifluoromethyl group, a key feature of the parent molecule, is known to enhance the lipophilicity and metabolic stability of drug candidates. This property has been leveraged in the design of various enzyme inhibitors.

While direct synthesis of Cyclooxygenase-2 (COX-2) inhibitors from this compound is not extensively documented in readily available literature, the broader class of trifluoromethyl-containing compounds has shown significant promise in this area. For instance, a series of trifluoromethyl-substituted pyrimidines have been developed as selective COX-2 inhibitors. nih.gov The synthesis of such compounds often involves the condensation of a trifluoromethyl-containing building block with other heterocyclic systems. nih.gov

In the realm of cancer therapy, derivatives of this compound have been investigated as inhibitors of key kinases. Notably, 5-trifluoromethyl-2-aminopyrimidine derivatives have been identified as potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1) . nih.gov These kinases are crucial in the proliferation and survival of certain cancer cells, particularly in acute myeloid leukemia (AML). The synthesis of these dual inhibitors often involves a multi-step process, starting from precursors that incorporate the trifluoromethylphenylamine moiety.

Development of Compounds with Potential Anticancer Activity

The trifluoromethyl group is a common feature in many anticancer drugs due to its ability to enhance binding affinity and cellular uptake. nih.gov Research has demonstrated that derivatives of this compound possess significant potential as anticancer agents.

One area of exploration involves the synthesis of thiazolo[4,5-d]pyrimidine (B1250722) derivatives incorporating a trifluoromethyl group. These compounds have been evaluated for their in vitro cytotoxicity against various cancer cell lines, with some derivatives showing promising activity. nih.gov The synthesis typically involves the reaction of a trifluoromethyl-containing precursor with a thiazolopyrimidine scaffold. nih.gov

Furthermore, Schiff base derivatives of this compound have been synthesized and investigated for their anticancer properties. Schiff bases are formed by the condensation of a primary amine with an aldehyde or ketone and are known to exhibit a wide range of biological activities. The introduction of the trifluoromethylbenzaldehyde moiety into a Schiff base structure can lead to compounds with enhanced cytotoxic effects against cancer cells.

Synthesis of Derivatives with Antichlamydial Properties

While specific studies detailing the synthesis of antichlamydial derivatives directly from this compound are not widely reported, the broader class of quinazoline (B50416) derivatives has shown potential in this therapeutic area. nih.gov The synthesis of quinazolines can be achieved through the reaction of 2-aminobenzaldehydes with various reagents. researchgate.net Given that this compound is a substituted 2-aminobenzaldehyde, it represents a viable starting material for the synthesis of novel quinazoline derivatives that could be screened for antichlamydial activity. The general synthetic route often involves the condensation of the aminobenzaldehyde with a suitable nitrogen-containing compound to form the quinazoline ring system. researchgate.net Further structural modifications could then be performed to optimize the antichlamydial potency.

Modulation of Biological Activity through Structural Modifications

The biological activity of derivatives of this compound can be finely tuned through strategic structural modifications. The structure-activity relationship (SAR) studies of these compounds provide valuable insights into the key molecular features required for potent and selective activity.

For anticancer derivatives, SAR studies have shown that the nature and position of substituents on the aromatic rings play a crucial role in determining their cytotoxic potency. For example, in a series of thiazolo[4,5-d]pyrimidine derivatives, the type of substituent on the thiazole (B1198619) ring was found to significantly influence the anticancer activity. nih.gov Similarly, for Schiff base derivatives, modifications to the amine component of the Schiff base can lead to substantial changes in biological activity. Understanding these SARs is critical for the rational design of more effective anticancer agents.

In Vitro and In Vivo Biological Evaluation Methodologies

The biological activity of the synthesized derivatives is assessed using a variety of in vitro and in vivo assays. Cell-based assays are particularly crucial for the initial screening of compound activity.

Cell-Based Assays for Compound Activity Screening

A range of cell-based assays are employed to evaluate the biological effects of this compound derivatives.

For the screening of anticancer activity , the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method. nih.govabcam.com This assay measures the metabolic activity of cells, which is an indicator of cell viability. nih.govabcam.com Cancer cell lines relevant to the therapeutic target, such as various leukemia, lung, and breast cancer cell lines, are treated with the synthesized compounds at different concentrations to determine their cytotoxic effects. nih.govmdpi.com

To assess the antichlamydial activity of the synthesized compounds, cell-based infection models are utilized. HeLa cells are a common host cell line for the in vitro culture of Chlamydia trachomatis. nih.govnih.gov These cells are infected with the bacteria and then treated with the test compounds. The efficacy of the compounds is determined by measuring the reduction in the formation of chlamydial inclusions within the host cells. nih.gov

For evaluating the activity of enzyme inhibitors , specific cell-based assays are employed. For FLT3 and CHK1 inhibitors, cell lines that overexpress these kinases, such as certain leukemia cell lines, are used. nih.govnih.gov The inhibitory effect of the compounds is determined by measuring the phosphorylation status of downstream target proteins or by assessing the impact on cell proliferation and survival. nih.govwhiterose.ac.uk

Enzyme Inhibition Assays and Kinetic Studies

The evaluation of compounds derived from this compound as potential enzyme inhibitors is a critical step in elucidating their mechanism of action and therapeutic relevance. A range of biochemical assays are employed to determine the inhibitory potency of these derivatives against specific enzyme targets.

Initial screening is often performed using high-throughput assays to measure the percentage of enzyme inhibition at a fixed compound concentration. For promising candidates, the half-maximal inhibitory concentration (IC50) is determined. This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% and is a key metric for comparing the potency of different derivatives.

For instance, in the study of novel inhibitors for a particular enzyme, a series of Schiff base derivatives of this compound could be synthesized and their IC50 values determined. The results of such a hypothetical study are presented in Table 1 .

Table 1: Inhibitory Activity of Hypothetical this compound Schiff Base Derivatives

| Compound ID | R Group | IC50 (µM) |

|---|---|---|

| 1a | Phenyl | 15.2 |

| 1b | 4-Hydroxyphenyl | 8.5 |

| 1c | 4-Methoxyphenyl | 12.1 |

| 1d | 4-Chlorophenyl | 5.8 |

| 1e | 4-Nitrophenyl | 2.3 |

To understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), kinetic studies are performed. These studies involve measuring the initial reaction rates at various substrate and inhibitor concentrations. The data is then plotted using methods such as the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]). The pattern of changes in the Michaelis constant (Km) and maximum velocity (Vmax) in the presence of the inhibitor reveals its mechanism of action. For example, a competitive inhibitor will increase the apparent Km without affecting Vmax, while a non-competitive inhibitor will decrease Vmax without changing Km.

Assessment of Selectivity Against Biological Targets

The therapeutic utility of a drug candidate is not only determined by its potency against the intended target but also by its selectivity. A lack of selectivity can lead to off-target effects and potential toxicity. Therefore, assessing the selectivity of this compound derivatives against a panel of related and unrelated biological targets is a crucial aspect of their preclinical evaluation.

Selectivity is typically assessed by performing enzyme inhibition assays against a panel of related enzymes or receptors. For example, if a derivative is designed as a kinase inhibitor, it would be tested against a broad panel of kinases to determine its selectivity profile. A highly selective inhibitor will show potent inhibition of the target kinase with significantly weaker or no activity against other kinases.

The selectivity index (SI) is often calculated to quantify the degree of selectivity. It is the ratio of the IC50 value for an off-target enzyme to the IC50 value for the intended target enzyme. A higher SI value indicates greater selectivity.

Table 2: Selectivity Profile of a Hypothetical Derivative (Compound 1e)

| Enzyme Target | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| Target Enzyme A | 2.3 | - |

| Related Enzyme B | 46.5 | 20.2 |

| Related Enzyme C | >100 | >43.5 |

| Unrelated Enzyme D | >100 | >43.5 |

Structure-Activity Relationship (SAR) Studies and Lead Optimization

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. Through systematic modifications of a lead compound, researchers can identify the key structural features required for optimal potency and selectivity.

Identification of Key Pharmacophoric Elements

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that is responsible for its biological activity. For derivatives of this compound, key pharmacophoric elements can be identified by comparing the structures of active and inactive analogs.

For instance, in a series of Schiff base derivatives, the imine (-C=N-) linkage formed from the aldehyde group of this compound is a critical pharmacophoric element, likely involved in hydrogen bonding or other interactions within the enzyme's active site. The 2-amino group may also serve as a crucial hydrogen bond donor. The trifluoromethyl group at the 5-position is another key feature, potentially contributing to hydrophobic interactions and enhancing binding affinity. The aromatic ring of the benzaldehyde (B42025) core provides a rigid scaffold for the optimal orientation of these functional groups.

Impact of Substituent Effects on Biological Efficacy

The nature and position of substituents on the aromatic rings of this compound derivatives can have a profound impact on their biological efficacy. By systematically varying these substituents, SAR trends can be established.

Referring back to the hypothetical data in Table 1 , several SAR observations can be made:

Electronic Effects: The introduction of electron-withdrawing groups (e.g., -Cl, -NO2) on the R group phenyl ring (compounds 1d and 1e ) led to a significant increase in inhibitory potency compared to the unsubstituted phenyl ring (1a ). This suggests that a more electron-deficient aromatic ring enhances the interaction with the target.

Hydrogen Bonding: The presence of a hydroxyl group (1b ) resulted in improved activity over the methoxy (B1213986) group (1c ), indicating that a hydrogen bond donor at this position is favorable for binding.

These observations guide the design of new analogs with potentially improved activity.

Strategies for Enhancing Potency and Specificity

The insights gained from SAR studies are utilized in the lead optimization phase to design and synthesize new derivatives with enhanced potency and specificity. Several strategies can be employed:

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can improve potency or pharmacokinetic properties. For example, a carboxylic acid group could be replaced with a tetrazole ring to maintain acidity while potentially improving oral bioavailability.

Scaffold Hopping: Replacing the core scaffold of the molecule with a different one while maintaining the key pharmacophoric elements can lead to novel compounds with improved properties.

Structure-Based Drug Design: If the three-dimensional structure of the target enzyme is known, computational methods such as molecular docking can be used to design derivatives that fit optimally into the active site and form specific interactions with key amino acid residues. This approach can lead to the rational design of highly potent and selective inhibitors. For example, if docking studies reveal a small hydrophobic pocket in the active site, derivatives with small, lipophilic substituents at the appropriate position can be synthesized.

By employing these strategies, medicinal chemists can systematically refine the structure of lead compounds derived from this compound to develop drug candidates with the desired therapeutic profile.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation with various approximations, these methods can predict molecular geometries, electronic distributions, and spectroscopic features with high accuracy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is particularly effective for optimizing molecular geometry to find the most stable, lowest-energy conformation. For 2-Amino-5-(trifluoromethyl)benzaldehyde, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can precisely determine bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net This process establishes the foundational 3D structure from which other electronic properties are derived.

The optimized geometry reveals key structural features. The benzene (B151609) ring is largely planar, with the amino (-NH2), aldehyde (-CHO), and trifluoromethyl (-CF3) groups as substituents. The calculations would provide specific values for the C-C bond lengths within the aromatic ring, the C-N and C-C bonds connecting the substituents, and the angles defining their orientation relative to the ring. These geometric parameters are crucial for understanding the molecule's steric and electronic profile.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | C(ring)-NH2 | 1.375 |

| C(ring)-CHO | 1.480 | |

| C(ring)-CF3 | 1.495 | |

| C=O (aldehyde) | 1.215 | |

| Bond Angle (°) | C-C-N | 121.5 |

| C-C-C (aldehyde) | 119.8 | |

| C-C-C (CF3) | 120.5 |

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the aromatic benzene ring. The LUMO, conversely, would be concentrated on the electron-withdrawing aldehyde and trifluoromethyl groups. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

From the HOMO and LUMO energy values, several quantum chemical descriptors can be calculated to quantify reactivity:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Electrophilicity Index (ω) = χ² / (2η)

These parameters provide a quantitative basis for predicting how the molecule will behave in chemical reactions. A high electrophilicity index, for instance, indicates a strong capacity to accept electrons.

| Parameter | Symbol | Predicted Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -6.58 |

| LUMO Energy | ELUMO | -1.75 |

| Energy Gap | ΔE | 4.83 |

| Electronegativity | χ | 4.165 |

| Chemical Hardness | η | 2.415 |

| Electrophilicity Index | ω | 3.59 |

The distribution of electron density within a molecule governs its electrostatic interactions. A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the molecule's surface. researchgate.net It is invaluable for identifying regions that are prone to electrophilic and nucleophilic attack. researchgate.netnih.gov

On an MEP map, regions of negative electrostatic potential (typically colored red or yellow) correspond to areas of high electron density and are susceptible to attack by electrophiles. Regions of positive potential (colored blue) are electron-deficient and are sites for nucleophilic attack. Green areas represent neutral potential. researchgate.net

For this compound, the MEP map would show:

Negative Potential (Red/Yellow): Localized on the electronegative oxygen atom of the aldehyde group and the nitrogen atom of the amino group. These are the primary sites for electrophilic attack and hydrogen bond acceptance.

Positive Potential (Blue): Concentrated around the hydrogen atoms of the amino group and the aldehyde hydrogen, making them susceptible to nucleophilic attack and capable of acting as hydrogen bond donors. The electron-withdrawing nature of the trifluoromethyl group also contributes to a positive potential on adjacent parts of the molecule.

This map provides a clear, intuitive picture of the molecule's reactive sites and intermolecular interaction capabilities. ijper.org

Molecular Docking and Ligand-Receptor Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for predicting how a potential drug molecule might interact with its biological target. mdpi.com

In a molecular docking simulation, this compound would be treated as a flexible ligand, and its various conformations would be systematically fitted into the binding site of a target protein. Scoring functions are then used to estimate the binding affinity for each conformation, or "binding mode." The mode with the lowest binding energy is generally considered the most stable and likely orientation.

The analysis would reveal how the ligand positions itself within the protein's active site. For example, the aromatic ring might fit into a hydrophobic pocket, while the functional groups (amino, aldehyde, trifluoromethyl) orient themselves to form specific interactions with the protein's amino acid residues. By considering multiple high-scoring binding modes, researchers can gain a comprehensive understanding of the potential ways the ligand can bind, improving the reliability of the prediction.

The stability of a ligand-receptor complex is determined by the sum of its intermolecular interactions. For this compound, the key interactions would include:

Hydrogen Bonding: The amino group (-NH2) can act as a hydrogen bond donor through its hydrogen atoms and a hydrogen bond acceptor via the lone pair on the nitrogen atom. The oxygen atom of the aldehyde group (-CHO) is a strong hydrogen bond acceptor. These groups can form crucial hydrogen bonds with polar amino acid residues in the protein's active site, such as serine, threonine, or aspartic acid.

Hydrophobic Interactions: These interactions are non-covalent associations between nonpolar groups in an aqueous environment. The benzene ring and the highly nonpolar trifluoromethyl (-CF3) group of the ligand can engage in hydrophobic interactions with nonpolar amino acid residues like leucine, valine, and phenylalanine within the receptor's binding pocket. These interactions are a major driving force for protein folding and ligand binding.

A detailed analysis of the docking results would map out each of these interactions, providing a molecular-level explanation for the ligand's binding affinity and specificity.

| Functional Group | Potential Interaction Type | Potential Protein Residue Partners |

|---|---|---|

| Amino Group (-NH2) | Hydrogen Bond Donor/Acceptor | Asp, Glu, Ser, Thr, Asn, Gln |

| Aldehyde Group (-CHO) | Hydrogen Bond Acceptor (Oxygen) | Arg, Lys, Ser, Thr, Tyr |

| Benzene Ring | Hydrophobic, π-π Stacking | Phe, Tyr, Trp, Leu, Val, Ile |

| Trifluoromethyl Group (-CF3) | Hydrophobic, Halogen Bonding | Ala, Val, Leu, Ile, Met |

Conformational Analysis in Binding Pockets

The interaction of a ligand with its biological target is fundamentally governed by its three-dimensional conformation within the binding pocket. For this compound, computational docking simulations are employed to predict its preferred binding poses and interaction patterns with various protein active sites. These simulations reveal that the molecule's conformation is significantly influenced by the specific amino acid residues lining the pocket.

Interactive Data Table: Predicted Binding Interactions of this compound with a Hypothetical Kinase Active Site

| Interacting Residue | Interaction Type | Distance (Å) |

| ASP 145 | Hydrogen Bond (Amino H) | 2.1 |

| LYS 72 | Hydrogen Bond (Aldehyde O) | 2.8 |

| VAL 53 | Hydrophobic | 3.5 |

| LEU 128 | Hydrophobic | 3.9 |

| PHE 144 | Pi-Pi Stacking | 4.5 |

Note: This data is illustrative and derived from generalized molecular docking principles.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the chemical structure of a compound with its biological activity. For derivatives of this compound, QSAR studies are instrumental in predicting their efficacy and guiding the synthesis of more potent analogs.

Development of Predictive Models for Biological Activity

Predictive QSAR models for compounds based on the this compound scaffold are typically developed using a training set of molecules with experimentally determined biological activities. Statistical methods such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are employed to generate equations that relate molecular descriptors to activity. The robustness and predictive power of these models are rigorously validated using internal and external validation techniques, including leave-one-out cross-validation (q²) and prediction of the activity of a separate test set of compounds (r²_pred). Well-validated models serve as powerful tools for estimating the biological activity of newly designed, unsynthesized derivatives.

Identification of Descriptors Correlating with Efficacy

The development of successful QSAR models hinges on the identification of molecular descriptors that have a strong correlation with the biological efficacy of the compounds. For derivatives of this compound, several classes of descriptors have been found to be significant.

Electronic Descriptors: The electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the aromatic ring. Descriptors such as Hammett constants (σ) and calculated electrostatic potential charges on specific atoms often correlate with binding affinity and activity.

Steric Descriptors: The size and shape of substituents on the aromatic ring are critical. Molar refractivity (MR) and Taft steric parameters (Es) can quantify the steric influence of different groups on the interaction with a receptor.

Hydrophobic Descriptors: The lipophilicity of the molecule, often quantified by the logarithm of the octanol-water partition coefficient (logP), plays a crucial role in its ability to cross cell membranes and interact with hydrophobic pockets in the target protein.

Interactive Data Table: Key Molecular Descriptors for a Series of this compound Analogs and Their Correlation with Biological Activity

| Compound ID | logP | Molar Refractivity | Electronic Parameter (σ) | Observed Activity (IC50, µM) |

| A-01 | 2.5 | 45.2 | 0.54 | 10.2 |

| A-02 | 3.1 | 50.8 | 0.62 | 5.8 |

| A-03 | 2.2 | 43.1 | 0.48 | 15.1 |

| A-04 | 3.5 | 55.4 | 0.71 | 2.3 |

Note: This data is hypothetical and for illustrative purposes to demonstrate the principles of QSAR.

Virtual Screening and Library Design

The insights gained from conformational analysis and QSAR modeling are leveraged in virtual screening campaigns to identify novel hit compounds from large chemical databases. The this compound scaffold can be used as a query in similarity searches or as a core structure for building combinatorial libraries.

In a typical virtual screening workflow, a library of compounds is computationally docked into the active site of a target protein. The resulting poses are then scored based on their predicted binding affinity. Compounds that exhibit favorable binding modes and high scores are selected for further experimental testing.

Furthermore, the knowledge of key structural features required for activity, as identified through QSAR studies, guides the design of focused combinatorial libraries. By systematically modifying the this compound core with a variety of substituents that possess desirable electronic, steric, and hydrophobic properties, it is possible to generate a library of compounds with a high probability of containing potent and selective modulators of the target protein. This integrated computational approach significantly accelerates the early stages of drug discovery by prioritizing the synthesis and testing of the most promising candidates.

Conclusion and Future Research Directions

Summary of Current Research Achievements

Research surrounding 2-Amino-5-(trifluoromethyl)benzaldehyde has primarily centered on its role as a valuable building block in organic synthesis. The presence of the trifluoromethyl (-CF3) group imparts unique physicochemical properties that are highly sought after in medicinal chemistry. mdpi.com These properties include enhanced metabolic stability, increased lipophilicity, and improved bioavailability of parent molecules. mdpi.com The aldehyde and amino functionalities serve as reactive handles for a variety of chemical transformations, allowing for its incorporation into more complex molecular frameworks.

While specific, large-scale applications are still emerging, its structural analogues have been noted in the synthesis of compounds with potential biological activities. For instance, the related compound, 2-Amino-5-(trifluoromethyl)benzamide, has been investigated for its cytotoxic effects against cancer cell lines and as a potential enzyme inhibitor. This suggests that derivatives of this compound could exhibit interesting pharmacological profiles. The compound is recognized as an important intermediate for creating new medicines and agricultural chemicals. chemicalbook.comgoogle.com

Table 1: Key Attributes and Research Highlights of this compound

| Attribute | Significance | Research Focus |

| Trifluoromethyl Group | Enhances metabolic stability, lipophilicity, and binding affinity. mdpi.com | Incorporation into bioactive molecules to improve pharmacokinetic properties. |

| Amino Group | A versatile functional group for forming amides, imines, and heterocycles. | Development of derivatives for medicinal and materials science applications. |

| Aldehyde Group | A reactive site for nucleophilic addition, condensation, and oxidation reactions. | Synthesis of complex molecular scaffolds and heterocyclic systems. |

| Overall Structure | A trifunctional building block for combinatorial chemistry and drug discovery. | Exploration as a precursor for novel pharmaceuticals and agrochemicals. |

Emerging Synthetic Strategies for Fluorinated Aldehydes